(2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine
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Overview
Description
(2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a cyclohexenyl group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyrrolidine ring or the cyclohexenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(cyclohexyl)-2-(methoxymethyl)pyrrolidine: Similar structure but with a cyclohexyl group instead of a cyclohexenyl group.
(2S)-1-(cyclohexen-1-yl)-2-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(2S)-1-(cyclohexen-1-yl)-2-(methyl)pyrrolidine: Similar structure but with a methyl group instead of a methoxymethyl group.
Uniqueness
(2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine is unique due to the presence of both the cyclohexenyl and methoxymethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, binding interactions, and overall functionality in various applications.
Properties
CAS No. |
83976-41-4 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(2S)-1-(cyclohexen-1-yl)-2-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C12H21NO/c1-14-10-12-8-5-9-13(12)11-6-3-2-4-7-11/h6,12H,2-5,7-10H2,1H3/t12-/m0/s1 |
InChI Key |
DCPZDNDFIJIUHP-LBPRGKRZSA-N |
Isomeric SMILES |
COC[C@@H]1CCCN1C2=CCCCC2 |
Canonical SMILES |
COCC1CCCN1C2=CCCCC2 |
Origin of Product |
United States |
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